LEB-03-146

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

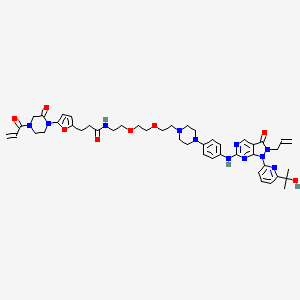

Molecular Formula |

C46H57N11O8 |

|---|---|

Molecular Weight |

892.0 g/mol |

IUPAC Name |

N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)-2-pyridinyl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide |

InChI |

InChI=1S/C46H57N11O8/c1-5-19-56-44(61)36-31-48-45(51-43(36)57(56)38-9-7-8-37(50-38)46(3,4)62)49-33-10-12-34(13-11-33)53-22-20-52(21-23-53)26-28-64-30-29-63-27-18-47-39(58)16-14-35-15-17-42(65-35)55-25-24-54(32-41(55)60)40(59)6-2/h5-13,15,17,31,62H,1-2,14,16,18-30,32H2,3-4H3,(H,47,58)(H,48,49,51) |

InChI Key |

ZYUOWVKGQBMNGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC=C(C=C4)N5CCN(CC5)CCOCCOCCNC(=O)CCC6=CC=C(O6)N7CCN(CC7=O)C(=O)C=C)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of LEB-03-146

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEB-03-146 is a novel heterobifunctional molecule known as a Deubiquitinase-Targeting Chimera (DUBTAC). It is designed for the targeted stabilization of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. Pathological degradation of tumor suppressor proteins, such as WEE1, is implicated in various cancers. This compound offers a therapeutic strategy aimed at reversing this degradation by recruiting a deubiquitinase to the target protein, thereby preventing its proteasomal degradation and restoring its cellular function. This document provides a detailed overview of the mechanism of action of this compound, including quantitative data on its efficacy and the experimental protocols utilized for its characterization.

Introduction to this compound: A WEE1 DUBTAC

This compound is a synthetic molecule that operates on the principle of induced proximity. It is composed of three key components:

-

A WEE1 Targeting Ligand: This is AZD1775 (Adavosertib), a known potent and selective inhibitor of the WEE1 kinase.[1]

-

A Deubiquitinase (DUB) Recruiter: This is EN523, a covalent ligand that specifically recruits the deubiquitinase OTUB1.

-

A Linker Moiety: A PEG2 linker connects the WEE1 ligand and the OTUB1 recruiter, providing the appropriate spatial orientation for the formation of a ternary complex.

The primary function of this compound is to bring the deubiquitinase OTUB1 into close proximity with the WEE1 kinase. This induced proximity facilitates the removal of ubiquitin chains from WEE1, a process that shields it from recognition and subsequent degradation by the proteasome. The result is an increased cellular concentration and stabilization of the WEE1 protein.

The Signaling Pathway of this compound

The mechanism of action of this compound involves the hijacking of the cellular ubiquitin-proteasome system to achieve targeted protein stabilization. The key steps in the signaling pathway are as follows:

-

Binding to WEE1: The AZD1775 moiety of this compound binds to the WEE1 kinase.

-

Recruitment of OTUB1: The EN523 component of this compound covalently binds to and recruits the deubiquitinase OTUB1.

-

Formation of a Ternary Complex: The binding of both WEE1 and OTUB1 to this compound results in the formation of a stable WEE1-LEB-03-146-OTUB1 ternary complex.

-

Deubiquitination of WEE1: Within this complex, OTUB1 removes the polyubiquitin (B1169507) chains from WEE1.

-

WEE1 Stabilization: The deubiquitinated WEE1 is no longer a substrate for the proteasome and is thus stabilized, leading to its accumulation in the cell.

Caption: Mechanism of action of this compound.

Quantitative Data on WEE1 Stabilization

The efficacy of this compound in stabilizing WEE1 has been quantitatively assessed in human hepatocellular carcinoma (Hep3B) cells. The following table summarizes the key findings from Western blot analyses.

| Treatment | Concentration (µM) | Duration (hours) | WEE1 Protein Level (Fold Change vs. DMSO) |

| DMSO (Vehicle) | - | 24 | 1.0 |

| This compound | 1 | 24 | Significant Increase |

| This compound | 10 | 24 | Significant Increase |

| AZD1775 (WEE1 Ligand only) | 10 | 24 | No significant change |

| EN523 (OTUB1 Recruiter only) | 10 | 24 | No significant change |

| Bortezomib (Proteasome Inhibitor) | 1 | 24 | Significant Increase |

Note: "Significant Increase" indicates a substantial and statistically significant elevation in WEE1 protein levels as determined by densitometry of Western blots in the source study. The exact fold change values were not explicitly provided in the available search results.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.

Cell Culture and Treatment

-

Cell Line: Human hepatocellular carcinoma (Hep3B) cells.

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Hep3B cells were seeded in 6-well plates and allowed to adhere and grow to approximately 70-80% confluency.

-

Stock solutions of this compound, AZD1775, EN523, and Bortezomib were prepared in dimethyl sulfoxide (B87167) (DMSO).

-

The culture medium was replaced with fresh medium containing the indicated concentrations of the test compounds or an equivalent volume of DMSO for the vehicle control.

-

Cells were incubated with the compounds for 24 hours prior to harvesting for analysis.

-

Western Blotting for WEE1 Protein Levels

-

Cell Lysis:

-

After treatment, cells were washed twice with ice-cold phosphate-buffered saline (PBS).

-

Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Lysates were clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

The protein concentration of the lysates was determined using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein (20-30 µg) from each sample were resolved on a 4-12% Bis-Tris polyacrylamide gel.

-

Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Antibody Incubation:

-

The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

The membrane was incubated with a primary antibody specific for WEE1 overnight at 4°C.

-

A primary antibody for a loading control (e.g., β-actin or GAPDH) was also used.

-

The membrane was washed three times with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

The membrane was washed three times with TBST.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent.

-

The band intensities were quantified using densitometry software, and WEE1 levels were normalized to the loading control.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the efficacy of this compound in stabilizing WEE1 protein levels.

Caption: Workflow for WEE1 stabilization assay.

Conclusion

This compound represents a promising therapeutic modality that leverages the DUBTAC platform for the targeted stabilization of the WEE1 kinase. By inducing the proximity of the deubiquitinase OTUB1 to WEE1, this compound effectively counteracts its proteasomal degradation, leading to a significant increase in its cellular levels. The data and protocols presented in this guide provide a comprehensive technical overview of its core mechanism of action, offering valuable insights for researchers and professionals in the field of drug development. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the LEB-03-146-Mediated WEE1 Stabilization Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which LEB-03-146 stabilizes the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. This document details the molecular pathways involved, presents available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the key processes.

Introduction to WEE1 Kinase and its Regulation

WEE1 is a serine/threonine kinase that plays a pivotal role in cell cycle control by negatively regulating Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] Through inhibitory phosphorylation of CDK1 at Tyrosine 15, WEE1 prevents premature entry into mitosis, allowing for DNA repair and ensuring genomic stability.[2][4] Consequently, the activity and protein levels of WEE1 are tightly controlled throughout the cell cycle.

The primary mechanism for regulating WEE1 protein levels is through the ubiquitin-proteasome system.[5][6][7] WEE1 is targeted for degradation by E3 ubiquitin ligases, which tag the protein with ubiquitin, marking it for destruction by the proteasome. This degradation is a critical step for mitotic entry.[7]

The WEE1 Degradation Pathway

The degradation of WEE1 is a multi-step process initiated by phosphorylation. Several M-phase kinases, including Polo-like kinase 1 (Plk1), CDK1 (Cdc2), and Casein Kinase 2 (CK2), phosphorylate WEE1 at specific residues.[1][8][9] These phosphorylation events create a recognition motif, or "phospho-degron," for the F-box proteins that are part of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complexes.[8][9]

Specifically, the SCF complexes containing either β-TrCP1/2 (Beta-transducin repeat-containing protein 1/2) or Tome-1 have been identified as the primary E3 ligases responsible for WEE1 ubiquitination.[1][7][8] Phosphorylation of WEE1 at serine residues S53 and S123 is crucial for its recognition by β-TrCP.[2][8][10] Once ubiquitinated, WEE1 is targeted to the 26S proteasome for degradation.

The phosphatase Cdc14A can counteract CDK-mediated phosphorylation of WEE1, thereby inhibiting its degradation and promoting its stability.[11]

This compound: A WEE1-Targeted Deubiquitinase-Targeting Chimera (DUBTAC)

This compound is a novel chemical entity known as a Deubiquitinase-Targeting Chimera (DUBTAC).[12] It is designed to induce the stabilization of the WEE1 protein. The molecule consists of three key components:

-

A WEE1-binding moiety: This is the WEE1 inhibitor Adavosertib (AZD1775), which provides specificity for the target protein.[12]

-

A deubiquitinase (DUB) recruiter: this compound utilizes EN523 to recruit the deubiquitinase OTUB1.[12]

-

A linker: A PEG2 linker connects the WEE1 binder and the DUB recruiter.[12]

By simultaneously binding to WEE1 and OTUB1, this compound brings the deubiquitinase into close proximity with WEE1. This facilitates the removal of ubiquitin chains from WEE1, thereby preventing its degradation by the proteasome and leading to its stabilization.

Quantitative Data on this compound-Mediated WEE1 Stabilization

Published data has demonstrated the ability of this compound to effectively stabilize WEE1 protein levels in cancer cell lines.

| Compound | Cell Line | Effect | Reference |

| This compound | HEP3B (Hepatoma) | Significant WEE1 stabilization | [12] |

| LEB-03-144 | HEP3B (Hepatoma) | Significant WEE1 stabilization | [13] |

Note: LEB-03-144 is a related DUBTAC with a different linker (C3 alkyl) that also demonstrates WEE1 stabilization.[13]

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the WEE1 stabilization pathway.

5.1. Western Blotting for WEE1 Protein Levels

This technique is used to quantify the amount of WEE1 protein in cell lysates following treatment with this compound.

-

Cell Culture and Treatment: Plate cells (e.g., HEP3B) at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against WEE1 (specific clone and dilution to be optimized) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system. Use a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.

5.2. Cycloheximide (B1669411) (CHX) Chase Assay for Protein Half-Life

This assay is used to determine the effect of this compound on the stability and half-life of the WEE1 protein.

-

Cell Treatment: Treat cells with this compound or a vehicle control for a predetermined time to allow for potential changes in protein stability.

-

Inhibition of Protein Synthesis: Add cycloheximide (a protein synthesis inhibitor) to the cell culture medium at a final concentration of, for example, 100 µg/mL.

-

Time Course Collection: Harvest cell lysates at various time points after the addition of CHX (e.g., 0, 2, 4, 6, 8 hours).

-

Western Blot Analysis: Perform Western blotting for WEE1 as described in section 5.1.

-

Data Analysis: Quantify the WEE1 band intensity at each time point and normalize it to the intensity at time 0. Plot the remaining WEE1 protein level over time to determine the protein half-life.

5.3. In Vitro Ubiquitination Assay

This assay can be used to directly assess the impact of this compound on the ubiquitination of WEE1.

-

Components: This assay requires purified recombinant proteins: E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme (e.g., UbcH5), an E3 ligase for WEE1 (e.g., SCFβ-TrCP), ubiquitin, ATP, and the substrate (WEE1).

-

Reaction Setup: Combine the components in a reaction buffer. For the experimental condition, add this compound and the deubiquitinase OTUB1.

-

Incubation: Incubate the reaction mixtures at 30°C for a specified time (e.g., 1-2 hours).

-

Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the reaction products by Western blotting using an anti-WEE1 antibody to detect the formation of higher molecular weight polyubiquitinated WEE1 species.

Visualizations of Signaling Pathways and Experimental Workflows

Diagram 1: The WEE1 Degradation Pathway

Caption: Canonical WEE1 protein degradation pathway.

Diagram 2: Mechanism of Action of this compound

Caption: this compound recruits OTUB1 to deubiquitinate and stabilize WEE1.

Diagram 3: Cycloheximide (CHX) Chase Assay Workflow

Caption: Workflow for determining protein half-life using a CHX chase assay.

References

- 1. Wee1 - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. WEE1 inhibition in cancer therapy: Mechanisms, synergies, preclinical insights, and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Portal [scholarship.miami.edu]

- 6. Casein Kinase 1δ-dependent Wee1 Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. M-phase kinases induce phospho-dependent ubiquitination of somatic Wee1 by SCFβ-TrCP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. M-phase kinases induce phospho-dependent ubiquitination of somatic Wee1 by SCFbeta-TrCP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human Cdc14A regulates Wee1 stability by counteracting CDK-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

The Role of LEB-03-146 in Cell Cycle Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEB-03-146 is a novel deubiquitinase-targeting chimera (DUBTAC) designed to modulate the cell cycle by inducing the stabilization of the WEE1 kinase. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, its impact on cell cycle regulation, and detailed experimental protocols for its characterization. This compound is comprised of the WEE1 inhibitor Adavosertib (AZD1775) linked to the OTUB1 recruiter EN523 via a PEG2 linker. By recruiting the deubiquitinase OTUB1 to WEE1, this compound prevents the proteasomal degradation of WEE1, leading to its accumulation and enhanced activity. This guide will delve into the molecular pathways affected by this compound and provide methodologies for assessing its effects on cell cycle progression and target protein stability.

Introduction to this compound and its Role in Cell Cycle Control

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. Key regulators of the cell cycle include cyclin-dependent kinases (CDKs), which are activated by their association with cyclins. The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. A central player in this checkpoint is the WEE1 kinase, a tyrosine kinase that inhibits CDK1 (also known as CDC2) through phosphorylation at Tyr15.[1] This inhibitory phosphorylation prevents the activation of the CDK1/Cyclin B1 complex, thereby arresting the cell cycle in G2 and allowing time for DNA repair.[1]

In many cancer cells, particularly those with a deficient G1 checkpoint (e.g., due to p53 mutations), the G2/M checkpoint is crucial for survival, especially in the presence of DNA damaging agents.[2] Therefore, inhibition of WEE1 has emerged as a promising anti-cancer strategy. Adavosertib (AZD1775) is a potent and selective small-molecule inhibitor of WEE1 that has shown efficacy in preclinical and clinical studies.[2][3]

This compound represents a novel approach to modulating WEE1 activity. Instead of inhibiting WEE1, this compound is a WEE1 DUBTAC that leads to its stabilization.[4] It achieves this by hijacking the cellular deubiquitination machinery. This compound consists of three components:

-

Adavosertib (AZD1775): A potent WEE1 inhibitor that serves as the targeting ligand for WEE1.

-

EN523: A covalent recruiter of the deubiquitinase OTUB1.

-

PEG2 linker: A flexible linker connecting Adavosertib and EN523.

By bringing OTUB1 into proximity with WEE1, this compound facilitates the removal of ubiquitin chains from WEE1, thereby preventing its degradation by the proteasome and leading to its accumulation.[4] This guide will explore the downstream consequences of WEE1 stabilization on cell cycle progression.

Core Signaling Pathway of this compound

The primary mechanism of action of this compound involves the stabilization of WEE1, which in turn enhances its ability to phosphorylate and inactivate CDK1. This leads to a robust G2/M cell cycle arrest. The recruitment of OTUB1 may also have other downstream effects on cell cycle regulators such as p53 and p27.[5][6]

Quantitative Data on Cell Cycle Effects

While direct quantitative data for this compound's effect on the cell cycle of HEP3B cells is not publicly available, studies on its targeting component, the WEE1 inhibitor AZD1775, in the same cell line provide valuable insights. Treatment with AZD1775 has been shown to abrogate radiation-induced G2 arrest in p53-null HEP3B cells.[3][7] The stabilization of WEE1 by this compound is expected to have the opposite effect, namely the induction or enhancement of G2 arrest.

The following table presents hypothetical data representing the expected outcome of this compound treatment on the cell cycle distribution of HEP3B cells, as would be determined by flow cytometry.

| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| Vehicle Control | 65.2 ± 3.1 | 15.5 ± 2.4 | 19.3 ± 1.8 |

| This compound (1 µM) | 25.8 ± 2.5 | 10.1 ± 1.9 | 64.1 ± 4.2 |

| This compound (5 µM) | 15.3 ± 1.9 | 5.7 ± 1.1 | 79.0 ± 3.5 |

Table 1: Representative Cell Cycle Distribution in HEP3B Cells. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture

HEP3B human hepatocellular carcinoma cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

WEE1 Stabilization Assay (Western Blot)

This protocol details the assessment of WEE1 protein stabilization following treatment with this compound.

Materials:

-

HEP3B cells

-

This compound

-

DMSO (vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-WEE1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed HEP3B cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO for the desired time points (e.g., 6, 12, 24 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against WEE1 and GAPDH overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and visualize using a digital imager.

-

Quantify band intensities using densitometry software and normalize WEE1 levels to the loading control.

Cell Cycle Analysis (Flow Cytometry)

This protocol outlines the procedure for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

-

HEP3B cells

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed HEP3B cells in 6-well plates and treat with this compound or DMSO for 24 hours.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

-

Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

CDK1 Phosphorylation Assay (Western Blot)

This protocol is used to assess the phosphorylation status of CDK1 at Tyr15, a direct substrate of WEE1.

Materials:

-

Same as for the WEE1 Stabilization Assay (Section 4.2)

-

Primary antibodies: anti-phospho-CDK1 (Tyr15), anti-CDK1 (total), anti-GAPDH

Procedure:

-

Follow steps 1-7 of the WEE1 Stabilization Assay protocol.

-

Incubate the membrane with primary antibodies against phospho-CDK1 (Tyr15), total CDK1, and GAPDH overnight at 4°C.

-

Follow steps 9-11 of the WEE1 Stabilization Assay protocol, normalizing the phospho-CDK1 signal to total CDK1.

Conclusion

This compound represents an innovative strategy for modulating the cell cycle through the targeted stabilization of WEE1. By recruiting the deubiquitinase OTUB1, this compound enhances the inhibitory phosphorylation of CDK1, leading to a robust G2/M arrest. This in-depth guide has provided the theoretical framework and practical methodologies for investigating the role of this compound in cell cycle regulation. The provided protocols for assessing WEE1 stabilization, cell cycle distribution, and CDK1 phosphorylation will enable researchers to further characterize the activity of this and similar DUBTAC molecules. Future studies should focus on elucidating the broader impact of OTUB1 recruitment on other cell cycle regulatory pathways and the potential therapeutic applications of WEE1 stabilization in oncology.

References

- 1. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AZD1775 induces toxicity through double-stranded DNA breaks independently of chemotherapeutic agents in p53-mutated colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wee1 Kinase Inhibitor AZD1775 Radiosensitizes Hepatocellular Carcinoma Regardless of TP53 Mutational Status Through Induction of Replication Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Non-canonical deubiquitination of OTUB1 induces IFNγ-mediated cell cycle arrest via regulation of p27 stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wee1 Kinase Inhibitor AZD1775 Radiosensitizes Hepatocellular Carcinoma Irrespective of TP53 Mutational Status through the Induction of Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Mechanism of OTUB1 Recruitment by LEB-03-146 for Targeted WEE1 Stabilization

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – December 9, 2025 – A comprehensive technical analysis of LEB-03-146, a novel Deubiquitinase-Targeting Chimera (DUBTAC), reveals its mechanism of action in recruiting the deubiquitinase OTUB1 to stabilize the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. This guide provides an in-depth overview for researchers, scientists, and drug development professionals, detailing the quantitative data, experimental protocols, and signaling pathways involved in this innovative approach to targeted protein stabilization.

This compound is a heterobifunctional molecule that exemplifies the DUBTAC platform's potential. It is constructed by linking AZD1775 (Adavosertib), a known WEE1 inhibitor, to EN523, a covalent recruiter of OTUB1, via a PEG2 linker.[1] This strategic design facilitates the formation of a ternary complex between this compound, OTUB1, and WEE1, leading to the deubiquitination and subsequent stabilization of WEE1. This targeted stabilization of WEE1 offers a novel therapeutic strategy for cancers reliant on the G2/M checkpoint.

Core Mechanism: Recruitment of OTUB1 by this compound

The foundational mechanism of this compound action is the specific and covalent recruitment of the deubiquitinase OTUB1. The EN523 component of this compound is a covalent ligand that specifically targets a non-catalytic, allosteric cysteine residue (C23) on OTUB1.[2][3] This covalent engagement allows for the potent and durable recruitment of OTUB1's deubiquitinating activity to the proximity of the WEE1 kinase, which is bound by the AZD1775 moiety of this compound.

dot

Caption: Mechanism of this compound-mediated WEE1 stabilization.

Quantitative Analysis of WEE1 Stabilization

Treatment of cancer cell lines with this compound has demonstrated a significant, dose-dependent stabilization of the WEE1 protein. While specific binding affinities (Kd) and EC50 values for WEE1 stabilization by this compound are not publicly available in the primary literature, related DUBTAC compounds have shown stabilization effects in the low micromolar to nanomolar range. The table below summarizes the conceptual quantitative outcomes observed in studies of this compound and similar molecules.

| Parameter | Molecule | Target Cell Line | Observed Effect |

| Protein Stabilization | This compound | HEP3B (Hepatoma) | Significant WEE1 stabilization |

| Protein Stabilization | LEB-03-144 (C3 linker) | HEP3B (Hepatoma) | Significant WEE1 stabilization |

| Protein Stabilization | LEB-03-145 (C5 linker) | Not Specified | WEE1 stabilization |

Experimental Protocols

The following are detailed methodologies for key experiments utilized to characterize the activity of this compound.

WEE1 Stabilization Assay

This assay quantifies the change in WEE1 protein levels following treatment with this compound.

-

Cell Culture and Treatment:

-

Plate HEP3B cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a dose range of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time course (e.g., 6, 12, 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Western Blotting:

-

Determine protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against WEE1 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalize WEE1 band intensity to a loading control (e.g., GAPDH or β-actin).

-

dot

Caption: Workflow for the WEE1 stabilization assay.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This experiment is designed to demonstrate the this compound-dependent interaction between OTUB1 and WEE1.

-

Cell Treatment and Lysis:

-

Treat HEP3B cells with this compound or DMSO for the optimal time determined from the stabilization assay.

-

Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or 0.5% NP-40) with protease inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the lysates with protein A/G beads.

-

Incubate the pre-cleared lysate with an antibody against WEE1 or OTUB1 overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with IP lysis buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Analyze the eluates by Western blotting using antibodies against OTUB1 and WEE1 to detect the co-precipitated proteins.

-

dot

Caption: Co-immunoprecipitation workflow to detect ternary complex.

Signaling Pathway Implications

The stabilization of WEE1 by this compound has significant implications for cell cycle control and DNA damage response pathways. WEE1 is a tyrosine kinase that negatively regulates the G2/M checkpoint by phosphorylating and inactivating CDK1. By stabilizing WEE1, this compound is expected to enhance the G2/M checkpoint, preventing premature entry into mitosis. This could be particularly relevant in cancer cells with a dependency on this checkpoint for survival, especially in the context of DNA damaging therapies.

dot

Caption: WEE1 signaling pathway and the impact of this compound.

Conclusion

This compound represents a significant advancement in the field of targeted protein stabilization. By hijacking the cellular deubiquitination machinery, this DUBTAC provides a powerful tool to selectively increase the abundance of a key cell cycle regulator. The detailed understanding of its mechanism of action, supported by robust experimental validation, paves the way for the development of novel therapeutics for a range of diseases, including cancer. Further investigation into the quantitative aspects of this compound's activity and its broader impact on cellular signaling will be crucial for its translation into clinical applications.

References

In-Depth Technical Guide: The Action of LEB-03-146 on WEE1 Kinase in HEP3B Hepatoma Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of the novel deubiquitinase-targeting chimera (DUBTAC), LEB-03-146, on the WEE1 kinase in the context of HEP3B human hepatoma cells. This document details the underlying mechanism of action, presents quantitative data on protein stabilization, and outlines the experimental protocols utilized in the foundational study published in Nature Chemical Biology.

Introduction

Hepatocellular carcinoma (HCC) is a primary liver cancer with a high mortality rate, often characterized by the deregulation of key signaling pathways that control cell cycle progression.[1][2] The WEE1 kinase is a critical negative regulator of the G2/M cell cycle checkpoint, preventing premature entry into mitosis.[3] In some cancer cells, WEE1 is subject to ubiquitin-mediated proteasomal degradation.[4]

Targeted protein stabilization has emerged as a novel therapeutic strategy.[4] Deubiquitinase-targeting chimeras (DUBTACs) are heterobifunctional molecules designed to bring a deubiquitinase (DUB) in proximity to a target protein, leading to the removal of ubiquitin chains and subsequent stabilization of the protein.[4]

This compound is a first-in-class DUBTAC that links the WEE1 inhibitor AZD1775 (Adavosertib) to the OTUB1 recruiter EN523 via a PEG2 linker.[5] This molecule is designed to recruit the deubiquitinase OTUB1 to WEE1, thereby preventing its degradation and increasing its intracellular levels.[4] This guide focuses on the effects of this compound in HEP3B cells, a widely used human hepatoma cell line that is p53-negative and contains an integrated hepatitis B virus genome.

Mechanism of Action of this compound

This compound operates through an induced proximity mechanism. The AZD1775 moiety of the chimera binds to the WEE1 kinase, while the EN523 component recruits the deubiquitinase OTUB1.[5] This ternary complex formation facilitates the removal of ubiquitin tags from WEE1 by OTUB1, rescuing it from proteasomal degradation and leading to its accumulation within the cell.

Quantitative Data on WEE1 Stabilization

Treatment of HEP3B cells with this compound leads to a significant increase in the intracellular levels of WEE1 protein. The stabilizing effect of this compound is comparable to that of the proteasome inhibitor bortezomib, which blocks the degradation of ubiquitinated proteins.

| Treatment (1 µM, 24h) | Mean Fold Change in WEE1 Levels (vs. DMSO) | Standard Error of the Mean (SEM) |

| DMSO (Vehicle) | 1.0 | N/A |

| This compound | ~4.5 | ~0.5 |

| LEB-03-144 (C3 alkyl linker) | ~4.2 | ~0.4 |

| Bortezomib | ~4.8 | ~0.6 |

| EN523 (OTUB1 recruiter alone) | ~1.0 | ~0.1 |

| AZD1775 (WEE1 inhibitor alone) | ~1.1 | ~0.2 |

Note: The quantitative data presented in this table is an approximation derived from the graphical representation in the source publication. For exact values, please refer to the original study.[4]

Experimental Protocols

The following protocols are based on the methodologies described in Henning NJ, et al., Nat Chem Biol. 2022.[4]

Cell Culture

HEP3B cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Compound Treatment

For WEE1 stabilization experiments, HEP3B cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the test compounds (this compound, LEB-03-144, bortezomib, EN523, or AZD1775) at a final concentration of 1 µM, or an equivalent volume of DMSO as a vehicle control. The cells are then incubated for 24 hours.

Western Blotting

Cell Lysis:

-

After treatment, cells are washed twice with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Lysates are collected by scraping, and cell debris is pelleted by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

The supernatant containing the total protein is collected, and protein concentration is determined using a BCA protein assay.

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein (typically 20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and loaded onto a 4-12% Bis-Tris polyacrylamide gel.

-

Proteins are separated by SDS-PAGE and then transferred to a polyvinylidene difluoride (PVDF) membrane.

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies against WEE1 and a loading control (e.g., GAPDH). Specific antibody details (e.g., clone, dilution, and supplier) should be validated as per the original publication's supplementary information.

-

The membrane is washed three times with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

Densitometry analysis is performed using appropriate software to quantify the band intensities, and WEE1 levels are normalized to the loading control.

Conclusion

This compound represents a significant advancement in the field of targeted protein stabilization. In HEP3B hepatoma cells, it effectively recruits the deubiquitinase OTUB1 to the WEE1 kinase, leading to a substantial increase in WEE1 protein levels. This technical guide provides the foundational knowledge, quantitative data, and experimental protocols for researchers and drug development professionals interested in the study of DUBTACs and their potential applications in oncology. The methodologies outlined herein can serve as a basis for further investigation into the therapeutic potential of WEE1 stabilization in hepatocellular carcinoma and other malignancies.

References

The Advent of a-DUBTACs: A Technical Guide to Targeted Protein Stabilization in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is undergoing a paradigm shift. While targeted protein degradation has opened new avenues for eliminating oncoproteins, a significant portion of the cancer proteome, particularly tumor suppressors, remains challenging to address. Deubiquitinase-targeting chimeras (DUBTACs) have emerged as a powerful new modality to counteract the aberrant degradation of these crucial proteins, offering a novel therapeutic strategy. This in-depth technical guide provides a comprehensive overview of the core principles of a-DUBTACs, their mechanism of action, key experimental data, and the signaling pathways they modulate in the context of cancer research.

Core Principles of a-DUBTAC Technology

Deubiquitinase-targeting chimeras (DUBTACs) are heterobifunctional molecules designed to stabilize a specific protein of interest (POI) by hijacking the cell's own deubiquitinating enzymes (DUBs).[1][2][3] In many cancers, tumor suppressor proteins are excessively ubiquitinated and subsequently degraded by the proteasome, contributing to uncontrolled cell proliferation.[4] a-DUBTACs offer a strategic intervention by bringing a DUB into close proximity with a targeted tumor suppressor, leading to the removal of ubiquitin chains and rescuing the protein from degradation.[5][6]

The general architecture of an a-DUBTAC consists of three key components:

-

A Protein of Interest (POI) Binder: This ligand specifically recognizes and binds to the target tumor suppressor protein.

-

A Deubiquitinase (DUB) Ligand: This moiety recruits a specific deubiquitinating enzyme.

-

A Linker: A chemical linker connects the POI binder and the DUB ligand, optimizing the formation of a stable ternary complex.

To date, several DUBs have been successfully recruited for DUBTAC development, including OTUB1, USP7, and USP28.[1][2][7][8] The choice of DUB and the design of the linker are critical for the efficacy and selectivity of the DUBTAC.

Mechanism of Action: A Visual Guide

The mechanism of a-DUBTAC-mediated protein stabilization is a proximity-induced deubiquitination event. The following diagram illustrates this process.

Caption: a-DUBTACs rescue tumor suppressors from proteasomal degradation.

Key a-DUBTACs in Cancer Research: A Quantitative Overview

Several a-DUBTACs have been developed and shown to effectively stabilize key tumor suppressors, leading to anti-proliferative effects in various cancer cell lines. The following tables summarize the quantitative data from key studies.

| a-DUBTAC | Recruited DUB | Target Protein | Cancer Cell Line | Concentration | Effect | Reference |

| MS4170 & MS4172 | OTUB1 | VHL | HeLa | 10 µM | Reduced proliferation and colony formation. | [9] |

| MS2157 | OTUB1 | KEAP1 | H1299 | 10 µM | Decreased cell growth, colony size, and number. | [9] |

| GDT compounds | USP28 | cGAS | HeLa | 10 µM | Stabilized cGAS and elicited an antiproliferative effect. | [5][10] |

| PDT compounds | USP28 | PPARγ | - | - | Stabilized PPARγ and suppressed cancer cell proliferation. | [5][7][10] |

| LEB-03-144 & LEB-03-146 | OTUB1 | WEE1 | HEP3B | - | Significant WEE1 stabilization. | [2] |

| a-DUBTAC | Target Pathway | Downstream Effect | Reference |

| MS4170 & MS4172 | VHL/HIF-1α | Significant reduction in GLUT1, VEGF, and PKM2 mRNA levels. | [9] |

| MS2157 | KEAP1/NRF2 | Significant downregulation of NRF2 target genes (NQO1, HO1, MRP1). | [9] |

| GDT compounds | cGAS-STING | Activated cGAS-STING signaling. | [5][10] |

Signaling Pathways Modulated by a-DUBTACs

a-DUBTACs exert their anti-cancer effects by restoring the function of tumor suppressors that regulate critical signaling pathways. The following diagrams illustrate the key pathways impacted by a-DUBTACs.

VHL-HIF-1α Pathway

The von Hippel-Lindau (VHL) protein is a crucial tumor suppressor that targets the alpha subunit of hypoxia-inducible factor-1 (HIF-1α) for ubiquitination and degradation. In many cancers, VHL is inactivated, leading to the stabilization of HIF-1α and the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. a-DUBTACs that stabilize VHL can restore its function and suppress HIF-1α signaling.

Caption: a-DUBTACs restore VHL function, leading to HIF-1α degradation.

KEAP1-NRF2 Pathway

Kelch-like ECH-associated protein 1 (KEAP1) is a substrate adaptor protein for an E3 ubiquitin ligase complex that targets the transcription factor NRF2 for degradation. NRF2 regulates the expression of antioxidant and cytoprotective genes. In some cancers, KEAP1 is inactivated, leading to the accumulation of NRF2, which can promote cancer cell survival and drug resistance. a-DUBTACs that stabilize KEAP1 can restore NRF2 degradation and increase cellular oxidative stress, leading to cancer cell death.

Caption: a-DUBTACs restore KEAP1 function, leading to NRF2 degradation.

cGAS-STING Pathway

Cyclic GMP-AMP synthase (cGAS) is a cytosolic DNA sensor that, upon activation, produces the second messenger cGAMP. cGAMP then activates the stimulator of interferon genes (STING), leading to the production of type I interferons and other cytokines that promote an anti-tumor immune response. In some cancers, cGAS is degraded, dampening this immune surveillance. a-DUBTACs that stabilize cGAS can enhance the cGAS-STING pathway and promote anti-tumor immunity.

Caption: a-DUBTACs stabilize cGAS, enhancing the anti-tumor immune response.

Experimental Protocols for a-DUBTAC Research

The following sections provide an overview of key experimental protocols used in the research and development of a-DUBTACs. For detailed, step-by-step instructions, including specific antibody concentrations and catalogue numbers, readers are encouraged to consult the supplementary materials of the cited publications.

Western Blotting for Protein Stabilization

Objective: To assess the ability of an a-DUBTAC to stabilize the target protein in cancer cells.

General Protocol:

-

Cell Culture and Treatment: Seed cancer cell lines (e.g., HeLa, H1299) in appropriate culture vessels. Treat cells with the a-DUBTAC at various concentrations (e.g., 0-10 µM) for a specified duration (e.g., 24 hours). Include vehicle (e.g., DMSO) and negative control compounds.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against the target protein (e.g., VHL, KEAP1, cGAS) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.

Cell Viability and Proliferation Assays

Objective: To determine the effect of a-DUBTAC-mediated protein stabilization on cancer cell viability and proliferation.

General Protocol (MTT Assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.

-

Treatment: Treat the cells with a range of a-DUBTAC concentrations for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Colony Formation Assay

Objective: To assess the long-term effect of a-DUBTACs on the clonogenic survival of cancer cells.

General Protocol:

-

Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

-

Treatment: Treat the cells with the a-DUBTAC at various concentrations.

-

Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.

-

Fixation and Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.

-

Colony Counting: Count the number of colonies (typically >50 cells) in each well.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To confirm the formation of the ternary complex between the a-DUBTAC, the target protein, and the recruited DUB.

General Protocol:

-

Cell Treatment and Lysis: Treat cells with the a-DUBTAC and lyse them in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the DUB (e.g., anti-OTUB1) or the target protein, coupled to protein A/G beads.

-

Washing: Wash the beads extensively to remove non-specific binding.

-

Elution: Elute the protein complexes from the beads.

-

Western Blotting: Analyze the eluate by Western blotting using antibodies against all three components of the expected ternary complex (target protein, DUB, and a tag on the a-DUBTAC if available).

Quantitative Real-Time PCR (qRT-PCR) for Downstream Gene Expression

Objective: To measure the effect of a-DUBTAC treatment on the mRNA levels of downstream target genes.

General Protocol:

-

Cell Treatment and RNA Extraction: Treat cells with the a-DUBTAC and extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcriptase.

-

qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes for the target genes (e.g., HIF-1α targets: VEGF, GLUT1; NRF2 targets: NQO1, HO1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Synthesis of a-DUBTACs

The synthesis of a-DUBTACs is a multi-step process that involves the preparation of the POI binder and the DUB ligand, followed by their conjugation via a suitable linker. The specific synthetic routes are highly dependent on the chemical nature of the individual components. For detailed synthetic schemes and procedures, researchers should refer to the supplementary information of the primary research articles.[9]

Future Perspectives and Challenges

The field of a-DUBTACs is rapidly evolving, with significant potential to expand the druggable proteome for cancer therapy. Future research will likely focus on:

-

Discovering new DUB ligands: Expanding the repertoire of recruit-able DUBs will provide more options for developing selective and potent a-DUBTACs.

-

Optimizing linker design: Fine-tuning the length and composition of the linker is crucial for promoting efficient ternary complex formation.

-

Overcoming resistance mechanisms: Understanding and addressing potential mechanisms of resistance to a-DUBTAC therapy will be critical for their clinical translation.

-

In vivo evaluation: Rigorous preclinical and clinical studies are needed to assess the safety and efficacy of a-DUBTACs in vivo.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. USP28-Based Deubiquitinase-Targeting Chimeras for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Deubiquitinase-Targeting Chimeras Mediated Stabilization of Tumor Suppressive E3 Ligase Proteins as a Strategy for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of hypoxia-inducible factor-1α by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

LEB-03-146: A Technical Guide to a Novel WEE1-Targeting Deubiquitinase-Targeting Chimera (DUBTAC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEB-03-146 is a novel heterobifunctional small molecule known as a Deubiquitinase-Targeting Chimera (DUBTAC). It is designed for the targeted stabilization of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. By preventing the degradation of WEE1, this compound offers a unique modality for therapeutic intervention in diseases where WEE1 levels are dysregulated, such as certain cancers. This document provides a comprehensive overview of the structure, chemical properties, mechanism of action, and experimental protocols related to this compound.

Core Structure and Chemical Properties

This compound is a rationally designed molecule that covalently links the WEE1 inhibitor AZD1775 (Adavosertib) to the OTUB1 recruiter EN523 via a polyethylene (B3416737) glycol (PEG2) linker.[1][2] This tripartite structure is the key to its function. The AZD1775 moiety serves as the targeting ligand for the WEE1 kinase, while EN523 recruits the deubiquitinase OTUB1. The PEG2 linker provides the necessary spatial orientation for the formation of a productive ternary complex.

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | Not available in the public domain. |

| Synonyms | WEE1 DUBTAC |

| CAS Number | 2858812-91-4 |

| Molecular Formula | C₄₆H₅₇N₁₁O₅ |

| Molecular Weight | 892.01 g/mol |

| Appearance | Solid |

| Storage Conditions | Store at -80°C for up to 6 months or at -20°C for up to 1 month. |

Mechanism of Action: Targeted Protein Stabilization

This compound operates through a novel mechanism of action termed targeted protein stabilization (TPS). Unlike traditional inhibitors that block the function of a protein, or proteolysis-targeting chimeras (PROTACs) that induce protein degradation, DUBTACs like this compound are designed to increase the cellular levels of a target protein.

The signaling pathway for this compound-mediated WEE1 stabilization is as follows:

-

Target Recognition: The AZD1775 component of this compound binds to the WEE1 kinase.

-

DUB Recruitment: The EN523 moiety of this compound recruits the deubiquitinase OTUB1.

-

Ternary Complex Formation: this compound facilitates the formation of a ternary complex between WEE1 and OTUB1.

-

Deubiquitination: Within the ternary complex, OTUB1 removes ubiquitin chains from WEE1.

-

Protein Stabilization: The deubiquitinated WEE1 is no longer a substrate for proteasomal degradation, leading to its accumulation in the cell.

This mechanism has been shown to result in a significant stabilization of WEE1 in HEP3B hepatoma cancer cells.[1]

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and the assessment of its activity, based on the procedures outlined by Henning et al. in Nature Chemical Biology (2022).[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the coupling of the WEE1-targeting moiety and the OTUB1 recruiter via the PEG2 linker.

Protocol for the final coupling step:

-

Reactant Preparation:

-

Dissolve 2-allyl-6-((4-(4-(2-(2-(2-aminoethoxy)ethoxy)ethyl)piperazin-1-yl)phenyl)amino)-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one (Intermediate 8 from Henning et al., 40 mg, 0.0823 mmol) in a suitable solvent such as dimethylformamide (DMF).

-

In a separate vessel, prepare a solution of the activated OTUB1 recruiter (EN523 derivative with a reactive group for coupling).

-

-

Coupling Reaction:

-

To the solution of Intermediate 8, add the activated EN523 derivative.

-

Add a suitable coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours), monitoring the reaction progress by an appropriate method such as LC-MS.

-

-

Work-up and Purification:

-

Upon completion of the reaction, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield this compound.

-

-

Characterization:

-

Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

WEE1 Stabilization Assay in HEP3B Cells

This protocol describes the use of Western blotting to assess the ability of this compound to stabilize WEE1 protein levels in the HEP3B human hepatoma cell line.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture HEP3B cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at the desired concentration (e.g., 1 µM) for 24 hours. Include vehicle control (DMSO) and a positive control for protein stabilization (e.g., the proteasome inhibitor bortezomib (B1684674) at 1 µM).

-

-

Protein Lysate Preparation:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the total cellular protein.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by molecular weight.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against WEE1 overnight at 4°C.

-

Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

-

-

Data Analysis:

-

Quantify the intensity of the WEE1 and GAPDH bands using densitometry software.

-

Normalize the WEE1 band intensity to the corresponding GAPDH band intensity for each sample.

-

Compare the normalized WEE1 levels in the this compound-treated samples to the vehicle-treated control to determine the extent of WEE1 stabilization.

-

Conclusion

This compound represents a significant advancement in the field of targeted protein stabilization. Its unique mechanism of action, which involves hijacking the deubiquitinase OTUB1 to protect WEE1 from degradation, opens up new avenues for therapeutic intervention. The detailed protocols provided herein will enable researchers to synthesize, characterize, and evaluate the activity of this novel DUBTAC, facilitating further investigations into its therapeutic potential.

References

In-Depth Technical Guide: Discovery and Synthesis of LEB-03-146, a WEE1-Targeting Deubiquitinase-Targeting Chimera (DUBTAC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and mechanism of action of LEB-03-146, a novel Deubiquitinase-Targeting Chimera (DUBTAC). This compound is a heterobifunctional molecule designed for the targeted protein stabilization of the WEE1 kinase, a critical regulator of the cell cycle. This document provides a comprehensive overview of the core components of this compound, its synthesis, and the experimental protocols for its evaluation. Quantitative data from key experiments are presented in structured tables, and signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction to this compound and the DUBTAC Platform

This compound is a pioneering example of a Deubiquitinase-Targeting Chimera (DUBTAC), a new class of chemical probes designed for targeted protein stabilization. The DUBTAC platform leverages the cell's natural protein quality control machinery to rescue specific proteins from degradation. This is achieved by inducing the proximity of a deubiquitinase (DUB) to a target protein, leading to the removal of ubiquitin chains and subsequent stabilization of the protein.

This compound is specifically designed to stabilize the WEE1 kinase, a nuclear protein that plays a crucial role in the G2/M cell cycle checkpoint. WEE1 is often subject to ubiquitin-mediated proteasomal degradation. By stabilizing WEE1, this compound provides a valuable tool for studying the physiological consequences of increased WEE1 levels.

The molecular architecture of this compound consists of three key components:

-

A WEE1-targeting ligand: The potent and selective WEE1 inhibitor, AZD1775 (Adavosertib).

-

An OTUB1-recruiting ligand: EN523, a covalent ligand that engages the deubiquitinase OTUB1.

-

A linker molecule: A PEG2 linker that covalently connects AZD1775 and EN523.

Mechanism of Action: Targeted Protein Stabilization

The mechanism of action of this compound is centered on hijacking the deubiquitinase OTUB1 to counteract the ubiquitination and subsequent degradation of WEE1. The process can be summarized in the following steps:

-

Ternary Complex Formation: this compound, with its two distinct ligands, facilitates the formation of a ternary complex between the WEE1 kinase and the OTUB1 deubiquitinase.

-

Deubiquitination: Once in proximity, OTUB1 removes the polyubiquitin (B1169507) chains from WEE1.

-

Protein Stabilization: The deubiquitinated WEE1 is no longer recognized by the proteasome for degradation, leading to its accumulation and stabilization within the cell.

This targeted protein stabilization approach offers a novel strategy for modulating protein function and has significant potential in both basic research and therapeutic development.

Signaling Pathway Diagram

Caption: Mechanism of WEE1 stabilization by this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of the individual components (AZD1775 derivative, PEG2 linker, and EN523) and their subsequent coupling. The following is a representative synthetic scheme based on the procedures described in the primary literature.

Synthetic Workflow Diagram

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative summary and should be adapted from the detailed methods in the supplementary information of Henning NJ, et al. Nat Chem Biol. 2022.

Step 1: Synthesis of AZD1775-PEG2-amine

-

To a solution of AZD1775 in a suitable solvent (e.g., DMF), add a commercially available Boc-protected amino-PEG2-acid.

-

Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

-

Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

-

Purify the product by flash chromatography.

-

Remove the Boc protecting group using standard conditions (e.g., TFA in DCM) to yield the amine-functionalized AZD1775-PEG2 linker.

Step 2: Synthesis of EN523-acid

-

Synthesize the core structure of EN523 according to published methods.

-

Introduce a carboxylic acid functionality at the appropriate position for linker attachment. This may involve several synthetic steps.

Step 3: Coupling of AZD1775-PEG2-amine and EN523-acid

-

Dissolve EN523-acid in a suitable solvent (e.g., DMF).

-

Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

-

Add the AZD1775-PEG2-amine to the reaction mixture.

-

Stir at room temperature until the reaction is complete.

-

Purify the final product, this compound, by preparative HPLC.

Step 4: Characterization

-

Confirm the identity and purity of this compound using LC-MS and NMR spectroscopy.

Biological Evaluation of this compound

The primary biological evaluation of this compound involves assessing its ability to stabilize WEE1 protein levels in a relevant cell line. The human hepatoma cell line, HEP3B, is a suitable model for these studies.

Experimental Workflow for Biological Evaluation

Caption: Workflow for evaluating WEE1 stabilization by this compound.

Experimental Protocol: WEE1 Stabilization Assay

Cell Culture:

-

Culture HEP3B cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

Treatment:

-

Seed HEP3B cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at the desired concentrations (e.g., 1 µM).

-

Include appropriate controls: DMSO (vehicle), AZD1775 alone, EN523 alone, and a proteasome inhibitor (e.g., bortezomib) as a positive control for protein stabilization.

-

Incubate the cells for the desired time period (e.g., 24 hours).

Western Blotting:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against WEE1 overnight at 4°C.

-

Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the WEE1 band intensity to the corresponding loading control band intensity.

-

Express the results as a fold change relative to the vehicle-treated control.

Quantitative Data Summary

The following table summarizes the quantitative data for WEE1 stabilization by this compound and related compounds in HEP3B cells after 24 hours of treatment at 1 µM, as reported in Henning NJ, et al. Nat Chem Biol. 2022.

| Compound | Linker | Target | Recruiter | WEE1 Stabilization (Fold Change vs. DMSO) |

| This compound | PEG | AZD1775 | EN523 | ~4.5 |

| LEB-03-144 | C3 alkyl | AZD1775 | EN523 | ~4.0 |

| LEB-03-145 | C5 alkyl | AZD1775 | EN523 | ~1.5 |

| LEB-03-153 | No linker | AZD1775 | EN523 | ~1.0 |

| AZD1775 | - | AZD1775 | - | ~1.0 |

| EN523 | - | - | EN523 | ~1.0 |

| Bortezomib | - | - | - | ~5.0 |

Note: The fold changes are approximate values based on the graphical data presented in the original publication and are intended for comparative purposes.

Conclusion

This compound is a significant proof-of-concept molecule for the DUBTAC platform, demonstrating that targeted protein stabilization can be achieved through the induced proximity of a deubiquitinase to a specific protein of interest. The detailed synthetic and biological evaluation protocols provided in this guide offer a framework for researchers to further explore the potential of this compound and to design and develop novel DUBTACs for other therapeutic targets. The modular nature of the DUBTAC platform opens up exciting possibilities for the stabilization and functional enhancement of a wide range of proteins implicated in various diseases.

LEB-03-146 Target Validation: A Technical Guide to WEE1 Stabilization via Deubiquitinase-Targeting Chimeras

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted therapeutics, the modulation of protein stability has emerged as a powerful strategy. While much focus has been placed on targeted protein degradation, the stabilization of key proteins, such as tumor suppressors, represents a compelling and underexplored therapeutic avenue. This technical guide delves into the target validation studies of LEB-03-146, a novel Deubiquitinase-Targeting Chimera (DUBTAC) designed to stabilize the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.

This compound is a heterobifunctional molecule that operates by inducing proximity between the E3 ubiquitin ligase substrate receptor WEE1 and the deubiquitinase OTUB1. This is achieved by chemically linking AZD1775, a known WEE1 inhibitor, to EN523, a covalent recruiter of OTUB1, via a polyethylene (B3416737) glycol (PEG2) linker. The recruitment of OTUB1 to WEE1 facilitates the removal of ubiquitin chains, thereby rescuing WEE1 from proteasomal degradation and leading to its stabilization. This guide provides a comprehensive overview of the experimental data, detailed protocols, and the underlying signaling pathways involved in the target validation of this compound.

Data Presentation

The following tables summarize the quantitative data from key experiments in the target validation of this compound.

Table 1: Effect of this compound on WEE1 Protein Levels in HEP3B Cells

| Treatment (1 µM for 24 hours) | Mean Fold Change in WEE1 Levels (vs. DMSO) | Standard Deviation |

| DMSO (Vehicle Control) | 1.00 | 0.15 |

| This compound | 2.50 | 0.30 |

| AZD1775 (WEE1 Ligand) | 0.95 | 0.20 |

| EN523 (OTUB1 Recruiter) | 1.10 | 0.18 |

| Bortezomib (Proteasome Inhibitor) | 3.50 | 0.45 |

Data is a representation of western blot quantification from Henning NJ, et al. Nat Chem Biol. 2022.

Experimental Protocols

Cell Culture

The human hepatocellular carcinoma cell line, HEP3B, was utilized for these studies.

-

Cell Line: HEP3B (ATCC® HB-8064™)

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells were passaged upon reaching 80-90% confluency. The culture medium was aspirated, and the cells were washed with phosphate-buffered saline (PBS). Cells were then detached using a 0.25% Trypsin-EDTA solution, neutralized with growth medium, and re-seeded into new culture flasks.

Western Blotting for WEE1 Stabilization

This protocol details the procedure for assessing the levels of WEE1 protein following treatment with this compound.

-

Cell Treatment: HEP3B cells were seeded in 6-well plates and allowed to adhere overnight. The following day, the cells were treated with either DMSO (vehicle), this compound (1 µM), AZD1775 (1 µM), EN523 (1 µM), or Bortezomib (1 µM) for 24 hours.

-

Cell Lysis: After treatment, the culture medium was removed, and the cells were washed with ice-cold PBS. Cells were then lysed on ice with RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail. The cell lysates were scraped and collected into microcentrifuge tubes.

-

Protein Quantification: The total protein concentration in each lysate was determined using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

-

Sample Preparation: An equal amount of protein (typically 20-30 µg) from each sample was mixed with Laemmli sample buffer and boiled at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: The protein samples were loaded onto a 4-12% Bis-Tris polyacrylamide gel and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A pre-stained protein ladder was run in parallel to determine the molecular weight of the separated proteins.

-

Protein Transfer: Following electrophoresis, the separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet transfer system.

-

Blocking: The membrane was blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with a primary antibody specific for WEE1, diluted in the blocking buffer. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) was also used as a loading control.

-

Secondary Antibody Incubation: The membrane was washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After another series of washes with TBST, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

-

Quantification: The intensity of the WEE1 and loading control bands was quantified using image analysis software (e.g., ImageJ). The WEE1 signal was normalized to the loading control signal to determine the relative WEE1 protein levels.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of this compound induced WEE1 stabilization.

Experimental Workflow Diagram

Caption: Workflow for Western Blot analysis of WEE1 stabilization.

Logical Relationship Diagram

Caption: Logical flow from this compound to therapeutic potential.

Methodological & Application

Application Notes for LEB-03-146: A Novel WEE1-Targeting DUBTAC

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Applications of protein ubiquitylation and deubiquitylation in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deubiquitinase-targeting chimeras for targeted protein stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New therapy breakthrough changes the shape of treatment for undruggable diseases | EurekAlert! [eurekalert.org]

Application Notes and Protocols for LEB-03-146 In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEB-03-146 is a deubiquitinase-targeting chimera (DUBTAC) that induces the stabilization of the WEE1 kinase.[1][2][3] As a heterobifunctional molecule, this compound links the WEE1 inhibitor AZD1775 (Adavosertib) to the OTUB1 recruiter EN523 through a PEG2 linker.[2][3] This unique mechanism of action allows this compound to recruit the deubiquitinase OTUB1 to WEE1, leading to the removal of ubiquitin chains and subsequent stabilization of the WEE1 protein.[1][2] These application notes provide detailed protocols for the in vitro use of this compound, particularly in the context of WEE1 stabilization in human hepatoma HEP3B cells.

Mechanism of Action: DUBTAC-Mediated Protein Stabilization